2-Amino-3-bromo-6-methoxy-benzonitrile
Overview
Description
2-Amino-3-bromo-6-methoxy-benzonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is an off-white solid and is typically stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 2-Amino-3-bromo-6-methoxy-benzonitrile is 1S/C8H7BrN2O/c1-12-7-3-2-6 (9)8 (11)5 (7)4-10/h2-3H,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-3-bromo-6-methoxy-benzonitrile is an off-white solid . and is typically stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis and Chemical Transformations
2-Amino-3-bromo-6-methoxy-benzonitrile serves as an important intermediate in the synthesis of complex molecules. For instance, it has been used in the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds, utilizing N-nitroso as a directing group to form 2-(alkylamino)benzonitriles. This method highlights the versatility of such compounds in facilitating the formation of carbon-nitrogen bonds, achieving moderate to good yields across a variety of substrates (Dong et al., 2015).
Photophysical Properties and Applications
The compound's derivatives have been explored for their photophysical properties. For example, a study on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated high singlet oxygen quantum yields. These findings are significant for the development of Type II photosensitizers in photodynamic therapy, showcasing the potential of 2-Amino-3-bromo-6-methoxy-benzonitrile derivatives in medical applications (Pişkin et al., 2020).
Environmental Degradation and Remediation
The environmental degradation of benzonitrile herbicides, including those related to 2-Amino-3-bromo-6-methoxy-benzonitrile, was reviewed, emphasizing the microbial pathways that break down these compounds in soil and subsurface environments. This research is crucial for understanding the fate of such chemicals in the environment and developing strategies for mitigating their impact (Holtze et al., 2008).
Material Science and Engineering
In the field of material science, compounds related to 2-Amino-3-bromo-6-methoxy-benzonitrile have been utilized in the development of low melting phthalonitrile resins. These resins, incorporating methoxyl and/or allyl moieties, exhibit promising thermal and mechanical properties, highlighting the potential of such chemicals in creating advanced composite materials for high-temperature applications (Han et al., 2019).
properties
IUPAC Name |
2-amino-3-bromo-6-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXSVCUCBTPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273442 | |
Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-6-methoxy-benzonitrile | |
CAS RN |
1440526-35-1 | |
Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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